
N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid is a synthetic peptide compound It is composed of multiple valine residues and an aspartic acid residue, with an acetyl group attached to the N-terminus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity. Automation and optimization of reaction conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific residues, particularly methionine or cysteine if present.
Substitution: Amino acid residues can be substituted with other residues using specific reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Substitution: Reagents like N-methylmorpholine for amide bond formation.
Major Products
The major products of these reactions include shorter peptide fragments, oxidized peptides, and modified peptides with substituted residues.
Applications De Recherche Scientifique
N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for designing bioactive peptides.
Industry: Utilized in the development of peptide-based materials and coatings.
Mécanisme D'action
The mechanism of action of N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, such as:
Enzyme Inhibition: Binding to enzyme active sites and inhibiting their activity.
Receptor Binding: Interacting with cell surface receptors to trigger signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-valine: A simpler compound with a single valine residue.
N-Acetyl-L-valyl-L-alanyl-L-aspartic acid: Contains a different sequence of amino acids.
Uniqueness
N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid is unique due to its repetitive valine sequence, which may confer specific structural and functional properties not found in other peptides.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
438533-50-7 |
|---|---|
Formule moléculaire |
C36H63N7O11 |
Poids moléculaire |
769.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C36H63N7O11/c1-15(2)24(37-21(13)44)31(48)40-26(17(5)6)33(50)42-28(19(9)10)35(52)43-29(20(11)12)34(51)41-27(18(7)8)32(49)39-25(16(3)4)30(47)38-22(36(53)54)14-23(45)46/h15-20,22,24-29H,14H2,1-13H3,(H,37,44)(H,38,47)(H,39,49)(H,40,48)(H,41,51)(H,42,50)(H,43,52)(H,45,46)(H,53,54)/t22-,24-,25-,26-,27-,28-,29-/m0/s1 |
Clé InChI |
JNMGFCBFYIONDP-XMKWUEEFSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)C |
SMILES canonique |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
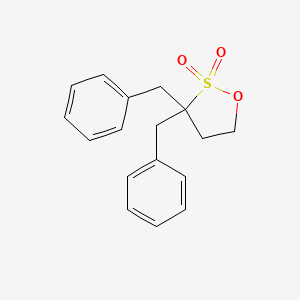
![Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride](/img/structure/B14255645.png)
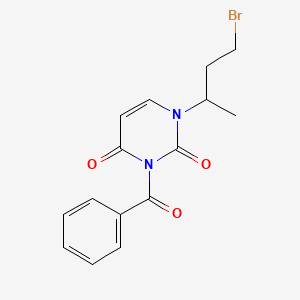
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)
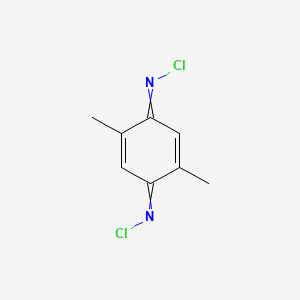
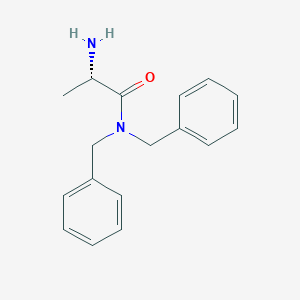
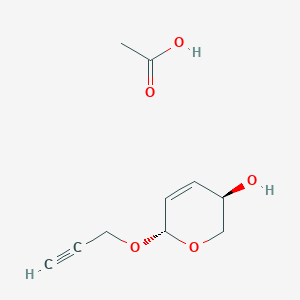
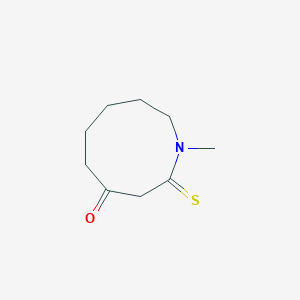
![Hexanoyl chloride, 6-[(1-oxononyl)amino]-](/img/structure/B14255685.png)


![[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane](/img/structure/B14255697.png)
